molecular formula C9H16O2 B1588151 Butyl tiglate CAS No. 7785-66-2

Butyl tiglate

Cat. No. B1588151
CAS RN: 7785-66-2
M. Wt: 156.22 g/mol
InChI Key: RBGFLIOXJWFKKX-VMPITWQZSA-N
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Description

Butyl tiglate, also known as Butyl α-methylcrotonate or Butyl 2-methyl-2-butenoate, is a chemical compound with the molecular formula C9H16O2 . It is used as a starting material for the production of perfume, eau de parfum, eau de toilette, eau de cologne, and other perfumed cosmetic products .


Molecular Structure Analysis

The molecular structure of Butyl tiglate can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of Butyl tiglate is 156.2221 .


Chemical Reactions Analysis

Butyl tiglate undergoes various chemical reactions. For instance, it has been observed that butanol has an independent side reaction in the etherification of glycerol with n-butanol over various acidic metal catalysts, resulting in the synthesis of dibutyl ether (DBE) .


Physical And Chemical Properties Analysis

Butyl tiglate has a density of 0.9±0.1 g/cm3, a boiling point of 193.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.0±3.0 kJ/mol, and it has a flash point of 72.2±9.2 °C . The index of refraction is 1.435, and the molar refractivity is 45.4±0.3 cm3 .

Scientific Research Applications

Structural Characterization and Optical Property Studies

  • Butyl titanate, closely related to Butyl Tiglate, has been used in the sol-gel synthesis of TiO2 powders. These powders exhibit properties like phase transformation from amorphous to anatase and rutile at increasing calcination temperatures, contributing to the understanding of the structural and optical characteristics of TiO2 powders. This has implications in materials science and nanotechnology (You et al., 2014).

Hybrid Material Development

  • In the field of biomaterials, a hybrid from cellulose and titanium dioxide (TiO2) was prepared using tetra-n-butyl titanate. This hybrid demonstrated antimicrobial activity, suggesting potential applications in biomedical materials (Li et al., 2013).

Photocatalytic Oxidation Research

  • The study of photocatalytic oxidation, particularly the degradation of butyl acetate in vapor phase using TiO2, Pt/TiO2, and WO3/TiO2 catalysts, has been conducted. This research provides insights into environmental applications for air purification and pollution control (Keller et al., 2003).

Improvement of Photovoltaic Devices

  • In photovoltaic research, 4-tert-butyl pyridine, when added to the electrolyte of dye-sensitized solar cells, leads to increased open-circuit voltage. This is attributed to reduced interface defect density at the TiO2/electrolyte interface, offering insights into improving solar cell efficiency (Dürr et al., 2006).

Catalytic Enantioselective Reactions

  • In organic chemistry, butyl-based compounds like tert-butyl enones have been used in asymmetric conjugate addition reactions. This research has implications in the synthesis of chiral molecules, important in pharmaceuticals and fine chemicals (Nishimura & Tomioka, 2002).

Nanocomposite Fabrication

  • The fabrication of TiO2/short MWNTs nanocomposites using butyl titanate has been explored. These nanocomposites show enhanced photocatalytic activity, relevant to environmental cleanup and nanotechnology applications (Luo et al., 2007).

Environmental Safety Assessment

  • The safety assessment of cis-3-hexenyl tiglate, closely related to Butyl Tiglate, for its use in fragrances, including its non-genotoxic nature and environmental safety, contributes to the understanding of chemical safety in consumer products (Api et al., 2021).

Advanced Oxidation Technologies

  • Studies on advanced oxidation technologies, such as the use of TiO2 for the removal of fuel oxygenates from water, have significant implications in environmental engineering and water treatment (Mehrjouei et al., 2012).

Photocatalytic Activity Enhancement

  • Research on enhancing photocatalytic activity through doping TiO2 with various elements or creating carbon-coated TiO2 offers valuable insights into materials science and renewable energy applications (Zhang et al., 2021).

Continuous-Flow Photocatalytic Reactors

  • The use of continuous-flow photocatalytic reactors for pollutant control, demonstrating high degradation and mineralization efficiencies, opens new avenues in environmental technology and indoor air quality improvement (Jo & Shin, 2010).

Safety And Hazards

When handling Butyl tiglate, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

butyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h5H,4,6-7H2,1-3H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGFLIOXJWFKKX-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl (2E)-2-methylbut-2-enoate

CAS RN

7785-66-2
Record name Butyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7785-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl (2E)-2-methylbut-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL (2E)-2-METHYLBUT-2-ENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD4CT8NDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
ML Miller, J Skogman - Journal of Polymer Science Part A …, 1964 - Wiley Online Library
… tert-Butyl crotonate and tert-butyl tiglate were prepared by the reaction of isobutylene with the appropriate acid in the presence of sulfuric acid.I6 Monomers were fractionated, dried over …
Number of citations: 33 onlinelibrary.wiley.com
X Zhan, G Tang, S Chen, Z Mao - International journal of pharmaceutics, 2006 - Elsevier
… Monomers used in the photosynthesis were 2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate and sec-butyl tiglate. Permeation property of the membranes with different …
Number of citations: 48 www.sciencedirect.com
D Feitler, GM Whitesides - Inorganic Chemistry, 1976 - ACS Publications
… flask fitted with a reflux condenser, a mechanical stirrer, and a thermometer was charged with 600 g of PPA and90 g (0.19 mol) of 2-butyl tiglate. The mixture was heated to 90 for 10 …
Number of citations: 113 pubs.acs.org
A Larios, HS García, RM Oliart… - Applied microbiology and …, 2004 - Springer
… To the best of our knowledge, the esters n-butyl tiglate, geranyl tiglate, n-butyl 2-hydroxy propionate, n-butyl 2-methyl butyrate, and n-butyl 2-hydroxy hexanoate obtained in this work …
Number of citations: 146 link.springer.com
JM Hawkins, TA Lewis - The Journal of Organic Chemistry, 1994 - ACS Publications
… To make the C-2 epimer of 5, we envisioned adding lithiated (S)-l to tert-butyl tiglate and … is the predominant minor product from tert-butyl tiglate, and visa versa. Earlier work showed that …
Number of citations: 80 pubs.acs.org
ML Fauconnier, M Jaziri, J Homes… - Medicinal and aromatic …, 1996 - Springer
Anthemis nobilis L. (syn. Anthemis odorata Lamk.; Chamaemelum nobile L., All.; Chamaemelum odoratum Dod.; Chamomilla nobilis God.; Leucanthemum odoratum Eid. Ap.; Ormenis …
Number of citations: 30 link.springer.com
PMN Ceva-Antunes, HR Bizzo, AS Silva… - LWT-Food Science and …, 2006 - Elsevier
… Among the esters identified ethyl tiglate, propil tiglate and butyl tiglate deserve attention because the tiglates are less common plant volatiles. The esters of branched-chain acids can be …
Number of citations: 102 www.sciencedirect.com
H Idsteom, P Schreier - Phytochemistry, 1985 - Elsevier
Concentrates of fresh, ripe Indian Alphonso mango fruit were analysed by HRGC and HRGC/MS. In total, 152 aroma substances were identified, of which 70 are reported for the first …
Number of citations: 109 www.sciencedirect.com
JON Munch-Petersen - The Journal of Organic Chemistry, 1957 - ACS Publications
… The product from sec-butyl tiglate and n-butylmagnesium bromide is not hydrolyzed at all in alcoholic potassium hydroxide. By more vigorous saponification of the product from sec-butyl …
Number of citations: 57 pubs.acs.org
J Munch‐Petersen - Organic Syntheses, 2003 - Wiley Online Library
… product: sec‐butyl tiglate …
Number of citations: 0 onlinelibrary.wiley.com

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